1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Overview
Description
1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a sulfonyl chloride functional group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride typically involves the cyclization of aminopyrazoles with suitable reagents. . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The pyrazolo[3,4-b]pyridine core contributes to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-c]pyridazine: This compound has a similar pyrazolo core but differs in the position and type of heteroatoms in the ring system.
1H-pyrazolo[3,4-b]pyridine derivatives: These derivatives vary in the substituents attached to the pyrazolo[3,4-b]pyridine core, affecting their reactivity and applications.
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSCLIIHQUTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314921-23-7 | |
Record name | 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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